Bobcat339 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

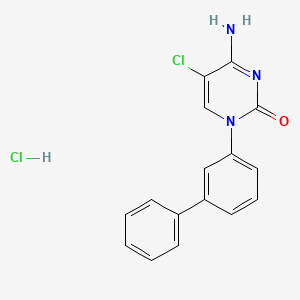

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMPKMMOPYMRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Bobcat339 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the small molecule Bobcat339 hydrochloride, from its initial discovery and synthesis to the evolving understanding of its mechanism of action. Initially lauded as a direct inhibitor of the Ten-Eleven Translocation (TET) enzymes, subsequent research has revealed a more complex and debated pharmacological profile. This guide summarizes the key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the scientific workflows and proposed biological pathways. A notable aspect of Bobcat339's story is the critical role of a synthetic byproduct, copper (II), in its initially reported activity, a finding that has significant implications for drug discovery and validation. More recent studies have proposed an alternative mechanism involving the degradation of TET3, suggesting new therapeutic avenues.

Discovery and Synthesis

Bobcat339, with the chemical name 1-([1,1′-Biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one, was first synthesized in 2017 in the laboratory of Professor Andrew Kennedy at Bates College[1]. The "Bobcat339" moniker is a laboratory nickname, with the college subsequently filing a provisional patent application for the molecule[1].

The synthesis of Bobcat339 has been reported to employ a Chan–Lam coupling reaction, which utilizes a copper acetate catalyst to join 5-chlorocytosine and biphenylboronic acid[2]. This synthetic route became a crucial point of investigation in later studies. Researchers who independently synthesized Bobcat339 noted that rigorous purification, including multiple rounds of flash chromatography and HPLC, was necessary to remove residual copper from the final product[2].

Evolving Mechanisms of Action

The scientific understanding of Bobcat339's mechanism of action has evolved significantly since its discovery.

2.1. Initial Hypothesis: Direct TET Enzyme Inhibition

Initially, Bobcat339 was identified as a potent, cytosine-based inhibitor of TET enzymes, specifically TET1 and TET2[3][4][5]. These enzymes are critical in the process of DNA demethylation by oxidizing 5-methylcytosine (5mC)[6]. The proposed mechanism involved Bobcat339 binding to the active site of the TET enzymes, thereby blocking their catalytic function[7][8]. This activity positioned Bobcat339 as a valuable tool for epigenetic research and a potential starting point for therapeutics targeting DNA methylation and gene transcription[3][4][5].

2.2. A Paradigm Shift: The Role of Copper(II) Contamination

A pivotal 2022 study published in ACS Medicinal Chemistry Letters challenged the initial findings[2][6]. Researchers independently synthesized and purified Bobcat339 and found that the highly pure compound had minimal inhibitory activity against TET1 and TET2[2][6]. Their investigation revealed that the inhibitory activity observed in commercially available Bobcat339 preparations was directly correlated with the presence of contaminating Copper(II) (Cu(II)) ions, a remnant from the synthesis process[2][6]. This suggests that the initially reported anti-TET activity was an artifact of this contamination rather than an intrinsic property of the Bobcat339 molecule itself[2][6][9].

2.3. An Alternative Pathway: TET3 Degradation

More recent research, published in PNAS in 2023, has proposed an alternative mechanism of action for Bobcat339[10]. This study suggests that Bobcat339 induces the degradation of TET3 protein[10]. In a mouse model of activity-based anorexia, treatment with Bobcat339 led to a decrease in TET3 expression in AgRP neurons. This, in turn, activated these neurons, leading to increased feeding and a reduction in compulsive running behaviors[10]. This discovery has opened up new potential therapeutic applications for Bobcat339 in the treatment of anorexia nervosa and other stress-related disorders[10].

2.4. Other Investigated Activities

Beyond its effects on TET enzymes, Bobcat339 has also been investigated as a potential inhibitor of SARS-CoV-2 Nsp14, a key enzyme for viral RNA capping and replication[11].

Quantitative Data

The following tables summarize the key quantitative data reported for Bobcat339 and its hydrochloride salt.

Table 1: Reported Inhibitory and Efficacy Data

| Target | Assay Type | Reported Value | Notes | Reference(s) |

| TET1 | Cell-free | IC50: 33 µM | Activity later attributed to Cu(II) contamination. | [3][4][9][12][13] |

| TET2 | Cell-free | IC50: 73 µM | Activity later attributed to Cu(II) contamination. | [3][4][9][12][13] |

| SARS-CoV-2 nsp14 MTase | Cell-free | IC50: 21.6 µM | [11] | |

| HCoV-229E Replication | Cell-based (Huh7 cells) | EC50: 29.8 µM | [11] | |

| SARS-CoV-2 Replication | Cell-based (Huh7 cells) | EC50: 28.4 µM | [11] |

Table 2: Physicochemical and Formulation Data for this compound

| Property | Value | Notes | Reference(s) |

| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.22 mM) | Clear solution. | [3] |

| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.22 mM) | Clear solution. | [3] |

| Solubility in 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.22 mM) | Clear solution. | [3] |

| Storage (in solvent) | -80°C for 2 years; -20°C for 1 year | Sealed storage, away from moisture. | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Bobcat339.

4.1. Quantification of TET Inhibitory Activity (LC-MS/MS)

This protocol was utilized to determine that highly purified Bobcat339 lacks significant TET inhibitory activity.

-

Objective: To quantify the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by TET enzymes in the presence of an inhibitor.

-

Materials: Recombinant human TET1/TET2 catalytic domain, hemimethylated synthetic DNA oligomer substrate, α-ketoglutarate cofactor, Bobcat339 (highly purified), and necessary buffers.

-

Procedure:

-

Incubate the 5mC-containing DNA oligomers with the recombinant TET enzyme and α-ketoglutarate.

-

Introduce either a DMSO control or the purified Bobcat339 compound to the reaction mixture.

-

Collect samples at multiple time points (e.g., 5, 20, 60 minutes).

-

Quench the enzymatic reaction.

-

Digest the DNA to single nucleosides.

-

Analyze the samples using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5mC and 5hmC.

-

Calculate the percent conversion of 5mC to 5hmC to determine the inhibitory activity of the compound.[2]

-

4.2. Cell-Based Assay for Global 5hmC Levels

This protocol was used to assess the impact of Bobcat339 on TET activity within a cellular context.

-

Objective: To measure the overall levels of 5-hydroxymethylcytosine in genomic DNA after treatment with Bobcat339.

-

Cell Lines: HT-22 or Hep3B cells.

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with Bobcat339 (e.g., 10 µM or 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells and extract the genomic DNA.

-

Quantify the global 5hmC levels using a dot blot assay with an antibody specific for 5hmC or through mass spectrometry.

-

Compare the 5hmC levels in the Bobcat339-treated cells to the control cells to determine if the compound inhibits TET function.[2][3]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the key experimental workflow and the proposed signaling pathways for Bobcat339.

Caption: Logical workflow of Bobcat339 investigation.

Caption: Contrasting proposed mechanisms of Bobcat339.

Conclusion and Future Directions

The story of this compound is a compelling case study in the complexities of drug discovery and the critical importance of rigorous chemical characterization. While its initial promise as a direct TET inhibitor has been questioned due to the confounding role of copper contamination, new research points towards a novel mechanism involving TET3 degradation. This opens up exciting possibilities for its therapeutic use in conditions such as anorexia nervosa.

For researchers in the field, it is imperative to consider the purity of Bobcat339 preparations and to be aware of the conflicting reports regarding its mechanism of action. Future studies should focus on elucidating the precise molecular interactions that lead to TET3 degradation and further exploring its potential in various disease models, including but not limited to metabolic and psychiatric disorders. The journey of Bobcat339 underscores the iterative and often surprising nature of scientific investigation.

References

- 1. Announcing Bobcat339: a student-invented molecule with pharmaceutical promise | News | Bates College [bates.edu]

- 2. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Bobcat339 (EVT-263534) [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. A small-molecule degrader of TET3 as treatment for anorexia nervosa in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bobcat339 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bobcat339 | Other Oxygenases/Oxidases | Tocris Bioscience [tocris.com]

The Enigmatic Role of Bobcat339 Hydrochloride in Epigenetic Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 hydrochloride has emerged as a noteworthy small molecule in the field of epigenetics, initially identified as a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These enzymes are critical regulators of DNA methylation, playing a pivotal role in gene transcription and cellular differentiation. This technical guide provides an in-depth analysis of the chemical structure and properties of this compound. It critically examines the controversy surrounding its mechanism of action, with recent evidence suggesting its inhibitory effects are mediated by residual copper(II) contamination from synthesis. This document collates available quantitative data, details key experimental protocols for its study, and presents visual diagrams of the TET signaling pathway and associated experimental workflows to serve as a comprehensive resource for the scientific community.

Chemical Structure and Physicochemical Properties

This compound is the salt form of the parent compound Bobcat339, a cytosine-based derivative. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Chemical Name: 1-([1,1'-biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one hydrochloride[1]

Molecular Formula: C₁₆H₁₃Cl₂N₃O[1]

Molecular Weight: 334.20 g/mol [1]

CAS Number: 2280037-51-4 (free base)[1]

Chemical Structure:

Image of the chemical structure of this compound would be placed here in a full whitepaper.

The structure of Bobcat339 features a 5-chlorocytosine core, which is thought to mimic the natural substrate of TET enzymes, 5-methylcytosine (5mC). An N1-substituted 3-biphenyl group is a key feature that was initially believed to contribute to its binding affinity within the TET active site.

Physicochemical Properties

A summary of the key physicochemical properties of Bobcat339 and its hydrochloride salt is presented in Table 1.

| Property | Bobcat339 (Free Base) | This compound | Reference(s) |

| Molecular Formula | C₁₆H₁₂ClN₃O | C₁₆H₁₃Cl₂N₃O | [1][2] |

| Molecular Weight | 297.74 g/mol | 334.20 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | Not explicitly stated, likely a solid | [3] |

| Solubility | Soluble in DMSO | Soluble in DMSO | [2][4] |

| Storage | Store at -20°C | Store at -20°C for long term | [1][5] |

Mechanism of Action and the Copper Controversy

Bobcat339 was initially reported as a selective inhibitor of TET1 and TET2 enzymes, with mid-micromolar inhibitory concentrations.[3][6][7][8] The proposed mechanism involved the cytosine-based scaffold of Bobcat339 competing with the natural substrate, 5-methylcytosine, for binding to the catalytic domain of TET enzymes.

However, subsequent research has cast significant doubt on this direct inhibitory mechanism. A 2022 study published in ACS Medicinal Chemistry Letters demonstrated that the observed TET inhibitory activity of commercially available Bobcat339 preparations was directly correlated with the presence of residual copper(II) ions from its synthesis.[9][10] The study found that highly purified, copper-free Bobcat339 exhibited minimal to no inhibition of TET1 and TET2.[9] It is now widely suggested that the inhibitory effect is an artifact of this copper contamination.

This finding has critical implications for the interpretation of previous studies using Bobcat339 and underscores the importance of stringent purification and characterization of small molecule inhibitors.

Reported Biological Activity and IC₅₀ Values

Despite the controversy, the initially reported inhibitory concentrations are still widely cited in commercial and some academic literature. It is crucial for researchers to be aware of the potential for these values to be misleading.

| Target | IC₅₀ (μM) | Reference(s) |

| TET1 | 33 | [3][6][7][8] |

| TET2 | 73 | [3][6][7][8] |

The TET Enzyme Signaling Pathway

TET enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a central role in active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is fundamental for epigenetic regulation of gene expression, embryonic development, and has been implicated in various diseases, including cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity and effects of compounds like this compound.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS-based)

This protocol is designed to quantitatively measure the inhibition of TET enzyme activity.

1. Reagents and Materials:

-

Recombinant human TET1 or TET2 catalytic domain

-

This compound (with and without copper analysis)

-

5-methylcytosine (5mC)-containing DNA substrate (e.g., a synthetic oligonucleotide)

-

Assay Buffer: (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM α-ketoglutarate, 1 mM DTT, 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbic Acid)

-

Quenching Solution: (e.g., 10 mM EDTA)

-

DNA Degradase/Nuclease P1 and Alkaline Phosphatase

-

LC-MS/MS system

2. Procedure:

-

Prepare a reaction mixture containing the TET enzyme, 5mC-DNA substrate, and assay buffer.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding the co-factors (Fe(II) and α-ketoglutarate).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Purify the DNA from the reaction mixture.

-

Digest the purified DNA to single nucleosides using a cocktail of DNA degradase/nuclease P1 and alkaline phosphatase.

-

Analyze the digested sample by LC-MS/MS to quantify the levels of 5mC and its oxidized derivatives (5hmC, 5fC, 5caC).

-

Calculate the percentage of inhibition by comparing the product formation in the presence of Bobcat339 to the vehicle control.

Cellular 5-hydroxymethylcytosine (5hmC) Quantification

This protocol describes the measurement of global 5hmC levels in cells treated with Bobcat339.

1. Reagents and Materials:

-

Cell line of interest (e.g., HT-22, Hep3B)

-

Cell culture medium and supplements

-

This compound

-

DNA extraction kit

-

Anti-5hmC antibody

-

Dot blot apparatus or LC-MS/MS system

2. Procedure (Dot Blot Method):

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and extract genomic DNA.

-

Denature the DNA by heating.

-

Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane using a dot blot apparatus.

-

Crosslink the DNA to the membrane (e.g., using UV radiation).

-

Block the membrane and then incubate with a primary antibody specific for 5hmC.

-

Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.

-

Quantify the dot intensity to determine the relative levels of 5hmC.

3. Procedure (LC-MS/MS Method):

-

Follow steps 1-3 from the Dot Blot Method.

-

Digest the extracted genomic DNA to single nucleosides as described in Protocol 4.1.

-

Analyze the digested sample by LC-MS/MS to quantify the absolute or relative levels of 5hmC compared to total cytosine or another internal standard.

Cell Viability Assay (MTT or Resazurin-based)

This protocol assesses the cytotoxic effects of Bobcat339.

1. Reagents and Materials:

-

Cell line of interest

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS)

-

96-well plates

-

Microplate reader

2. Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Perspectives

This compound has served as a valuable, albeit controversial, tool in the study of epigenetic regulation. The discovery of copper-mediated TET inhibition highlights the critical need for rigorous purity assessment in chemical biology. Future research should focus on the development of novel, specific, and well-characterized TET inhibitors that do not suffer from such artifacts. For researchers continuing to work with Bobcat339, it is imperative to perform thorough analysis for metal contamination and to include appropriate controls to validate any observed biological effects. The detailed protocols and pathways provided in this guide are intended to support robust experimental design and data interpretation in this complex and evolving area of research.

References

- 1. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of TET-mediated DNA demethylation suppresses osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Frontiers | TET-Mediated Epigenetic Regulation in Immune Cell Development and Disease [frontiersin.org]

- 8. alliedacademies.org [alliedacademies.org]

- 9. The Binomial “Inflammation-Epigenetics” in Breast Cancer Progression and Bone Metastasis: IL-1β Actions Are Influenced by TET Inhibitor in MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosine-Based TET Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Epigenetic Targeting of TET Enzymes by Bobcat339 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339 hydrochloride has emerged as a noteworthy small molecule in the field of epigenetics, initially identified as a direct inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These enzymes are critical regulators of DNA methylation, playing a pivotal role in gene expression and cellular differentiation. This technical guide provides an in-depth overview of this compound's mechanism of action, its targets in epigenetic pathways, and the experimental methodologies used to characterize its activity. Crucially, this guide also addresses recent findings that reveal the integral role of copper (II) in mediating the inhibitory effects of Bobcat339 on TET enzymes, a factor that has profound implications for its use as a research tool and potential therapeutic agent.

Introduction to TET Enzymes and DNA Demethylation

The Ten-Eleven Translocation (TET) enzymes (TET1, TET2, and TET3) are a family of α-ketoglutarate and Fe(II)-dependent dioxygenases that play a crucial role in the active DNA demethylation pathway.[1] They catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] These oxidized methylcytosines are less readily recognized by the maintenance DNA methyltransferase DNMT1, leading to passive demethylation during DNA replication.[1] Furthermore, 5fC and 5caC can be actively excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, resulting in the replacement with an unmethylated cytosine.[1] Given their central role in epigenetic regulation, dysregulation of TET enzyme activity has been implicated in various diseases, including cancer.[1][2]

This compound: A Cytosine-Based TET Inhibitor

This compound is a cytosine-based small molecule that was initially reported as a potent and selective inhibitor of TET enzymes.[3][4] It was designed to target the active site of TET enzymes, thereby preventing the oxidation of 5mC.[5]

Mechanism of Action

Computational docking studies have suggested that Bobcat339 binds to the active site of TET enzymes, forming hydrogen bonds with key residues and sterically blocking the access of the 5-methylcytosine substrate.[6] The proposed mechanism involves the cytosine moiety of Bobcat339 mimicking the natural substrate.

The Critical Role of Copper (II)

Subsequent research has revealed a critical nuance to the inhibitory activity of Bobcat339. A 2022 study by Weirath et al. demonstrated that the inhibitory activity of commercially available Bobcat339 is mediated by contaminating Copper (II) ions.[6][7][8] The study found that highly purified Bobcat339 alone has minimal inhibitory activity against TET1 and TET2 at the previously reported concentrations.[7][8] The presence of Cu(II) appears to be essential for, or at least significantly enhances, the inhibitory effect.[7][8] It is hypothesized that Bobcat339 may chelate copper, and this complex is the active inhibitory species.[8] This finding is crucial for the interpretation of previous studies and the design of future experiments using Bobcat339.

Quantitative Data on TET Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of Bobcat339 for TET1 and TET2. It is imperative to note that these values were determined prior to the discovery of the essential role of copper and therefore likely reflect the activity of a Bobcat339-copper complex.

| Compound | Target | IC50 (μM) | Reference |

| Bobcat339 | TET1 | 33 | [9][10] |

| Bobcat339 | TET2 | 73 | [9][10] |

Note: Weirath et al. (2022) reported that in their hands, purified Bobcat339 without significant copper contamination showed minimal inhibition of TET1 and TET2 at these concentrations.[7][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS)

This assay quantitatively measures the enzymatic activity of TET enzymes by detecting the formation of 5hmC from a 5mC-containing DNA substrate.

Objective: To determine the IC50 of an inhibitor against a specific TET enzyme.

Materials:

-

Recombinant human TET catalytic domain (e.g., TET1, TET2)

-

5mC-containing DNA oligonucleotide substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Cofactors: Fe(II) sulfate, α-ketoglutarate, L-ascorbic acid

-

Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Quenching solution (e.g., EDTA)

-

LC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing the assay buffer, TET enzyme, and the 5mC-containing DNA substrate.

-

Add the inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding the cofactors (Fe(II), α-ketoglutarate, ascorbic acid).

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Digest the DNA substrate to nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Analyze the digested sample by LC-MS/MS to quantify the levels of 5mC and 5hmC.

-

Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[11]

Cellular 5hmC Quantification by Dot Blot Assay

This method is used to assess the global levels of 5hmC in genomic DNA from cells treated with a TET inhibitor.

Objective: To determine if the inhibitor can reduce global 5hmC levels in a cellular context.

Materials:

-

Cell line of interest (e.g., MCF-7, HT-22)

-

Cell culture medium and supplements

-

Inhibitor (this compound)

-

Genomic DNA extraction kit

-

Denaturation buffer (e.g., 0.1 M NaOH)

-

Neutralization buffer

-

Nylon membrane

-

UV crosslinker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against 5hmC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).[1][10]

-

Harvest the cells and extract genomic DNA using a commercial kit.

-

Quantify the DNA concentration.

-

Denature a fixed amount of genomic DNA from each sample by heating in a denaturation buffer.[5][9]

-

Neutralize the samples and spot them onto a nylon membrane.[9]

-

Immobilize the DNA to the membrane by UV crosslinking.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against 5hmC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9]

-

Quantify the dot intensity to determine the relative levels of 5hmC.

In Vivo Zebrafish Xenograft Model

This in vivo model is used to assess the anti-tumor activity of compounds in a living organism.

Objective: To evaluate the efficacy of a TET inhibitor in reducing tumor growth in vivo.

Materials:

-

Zebrafish embryos

-

Human cancer cell line (e.g., T-ALL cells) labeled with a fluorescent marker

-

Microinjection apparatus

-

Inhibitor (this compound)

-

Vehicle control

Protocol:

-

Culture and label the human cancer cells with a fluorescent dye.

-

At 48 hours post-fertilization, microinject the fluorescently labeled cancer cells into the yolk sac of zebrafish embryos.[12]

-

Screen the embryos for successful engraftment and randomize them into treatment groups.

-

Expose the embryos to the inhibitor or vehicle control by adding it to the water.[13][14]

-

Monitor tumor growth over several days by capturing fluorescent images of the xenografts.

-

Quantify the fluorescent area or intensity to measure tumor size.

-

Analyze the data to determine if the inhibitor significantly reduces tumor growth compared to the control group.

Applications in Research and Drug Development

Despite the recent clarifications regarding its mechanism of action, Bobcat339 remains a valuable tool for studying the biological roles of TET enzymes.

-

Probing Epigenetic Pathways: By inhibiting TET activity (in the presence of copper), Bobcat339 can be used to investigate the downstream consequences of reduced 5hmC levels on gene expression and cellular phenotypes.[3] For example, it has been used to study the role of TET-mediated demethylation in inflammation-induced breast cancer progression.[3]

-

Cancer Research: TET enzymes are frequently mutated or downregulated in various cancers, leading to a hypermethylated state.[2] However, in some contexts, TET activity may be pro-oncogenic.[15] Bobcat339, in combination with other agents, has been explored as a potential therapeutic strategy in cancers with elevated TET activity, such as Diffuse Intrinsic Pontine Glioma (DIPG).[15]

-

Synergistic Studies: Research has shown that Bobcat339 can act synergistically with other compounds, such as the oncometabolite 2-hydroxyglutarate (2-HG), to inhibit TET activity and induce apoptosis in cancer cells.[6][15]

Conclusion and Future Perspectives

This compound has been an influential molecule in the study of epigenetic regulation. The discovery of its reliance on copper (II) for TET inhibition has added a layer of complexity but also provides new avenues for research into the development of metallo-inhibitors. For researchers using Bobcat339, it is critical to be aware of and control for the presence of copper in their experiments. Future work in this area will likely focus on developing more potent and specific TET inhibitors that do not rely on metal contaminants, as well as further elucidating the precise mechanism of the Bobcat339-copper complex. A deeper understanding of the epigenetic pathways governed by TET enzymes will continue to open new doors for therapeutic intervention in a wide range of diseases.

References

- 1. MCF7 cell culture and drug treatment [bio-protocol.org]

- 2. Emerging epigenetic therapeutics for myeloid leukemia: modulating demethylase activity with ascorbate | Haematologica [haematologica.org]

- 3. Cytosine-Based TET Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bobcat339 - Nordic Biosite [nordicbiosite.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

- 8. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diagenode.com [diagenode.com]

- 10. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]

- 11. Efficient Purification and LC-MS/MS-based Assay Development for Ten-Eleven Translocation-2 5-Methylcytosine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. mcf7.com [mcf7.com]

- 14. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Bobcat339 Hydrochloride in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biological activity of Bobcat339 hydrochloride, a widely cited modulator of epigenetic pathways, with a specific focus on its effects within neuronal cells. This guide synthesizes available data on its mechanism of action, presents quantitative findings in structured tables, details relevant experimental methodologies, and visualizes key pathways and workflows.

1.0 Core Mechanism of Action

This compound is a cytosine-based compound recognized as an inhibitor of the Ten-eleven translocation (TET) family of enzymes, particularly TET1 and TET2.[1][2] These enzymes are critical in the epigenetic regulation of gene expression, where they mediate the process of DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[3] By binding to the active site of TET enzymes, Bobcat339 blocks this catalytic conversion, thereby preventing the removal of methylation marks and influencing gene transcription.[3][4]

An important consideration in the activity of Bobcat339 is the discovery that its TET inhibitory effects are significantly mediated by the presence of contaminating Copper(II) (Cu(II)).[5][6] Research has demonstrated that highly purified Bobcat339 exhibits minimal activity, while the Bobcat339-copper mixture is a more potent inhibitor than copper alone.[6] Despite this, the compound remains a valuable tool for studying TET-mediated pathways in various biological systems, including neuronal models where it has been shown to reduce global 5hmC levels.[2][5]

2.0 Quantitative Biological Data

The following tables summarize the key quantitative parameters of this compound's activity from enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | IC50 Value (μM) | Compound | Notes |

|---|---|---|---|

| TET1 | 33 | Bobcat339 | Activity may be dependent on Cu(II) co-factor.[1][7] |

| TET2 | 73 | Bobcat339 | Activity may be dependent on Cu(II) co-factor.[1][7] |

Table 2: Cellular Activity in Neuronal & Glial Models

| Cell Line / Model | Concentration | Observed Effect | Reference |

|---|---|---|---|

| HT-22 (Mouse Hippocampal) | 10 μM | Significant reduction in global 5hmC levels. | [2][5] |

| DIPG (Pediatric Glioma) | 10-50 μM | Suppression of cell proliferation. | [8] |

| DIPG (Pediatric Glioma) | 50 μM | 25% reduction in BrdU incorporation. | [8] |

| DIPG (Pediatric Glioma) | 10-20 μM | Synergistic suppression of cell viability with 2HG. | [8] |

| Rat Model (Bone Cancer Pain) | 0.1 mg/kg (i.t.) | Relief of mechanical hyperalgesia. | [9] |

| Rat Model (Parkinson's Disease) | Not Specified | Neuroprotective effects via TET1/TRPV1/AMPK pathway. |[9] |

3.0 Signaling Pathways and Logical Workflows

Visual diagrams are provided below to illustrate the molecular pathways and experimental designs related to this compound research.

4.0 Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for experiments involving this compound.

4.1 Cell Culture and Treatment

-

Cell Lines: HT-22 (mouse hippocampal neurons) or SH-SY5Y (human neuroblastoma) are commonly used.

-

Media: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Bobcat339 Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions to working concentrations (e.g., 1-50 μM) should be made in fresh culture media immediately before use.

-

Treatment Protocol: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction). Allow cells to adhere for 24 hours. Replace media with fresh media containing the desired concentration of Bobcat339 or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired experimental duration (e.g., 24-48 hours).

4.2 Global 5hmC Quantification via LC-MS/MS This protocol provides a highly accurate method for measuring changes in DNA hydroxymethylation.

-

Genomic DNA Extraction: Following treatment, harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

-

DNA Hydrolysis: Digest 1-2 µg of DNA to individual nucleosides using a DNA degradation kit (e.g., Zymo Research DNA Degradase Plus).

-

LC-MS/MS Analysis: Analyze the nucleoside mixture using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Quantification: Separate nucleosides on a C18 column. Use multiple reaction monitoring (MRM) to detect the specific mass transitions for 5mC and 5hmC. Calculate the ratio of 5hmC to total cytosine to determine the global 5hmC level.

4.3 Western Blotting for Protein Expression This protocol is used to assess changes in specific protein levels or their phosphorylation state (e.g., AMPK activation).

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-phospho-AMPK, anti-cleaved PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy Bobcat339 (EVT-263534) [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EXTH-15. MULTI-FACETED INHIBITION OF TET PATHWAY WITH CELL-PERMEABLE 2HG AND BOBCAT 339 REDUCES PROLIFERATION AND INDUCES APOPTOSIS IN DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Bobcat339 Hydrochloride in Anorexia Nervosa: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anorexia nervosa (AN) is a severe psychiatric illness with limited therapeutic options and the highest mortality rate among psychiatric disorders.[1] Recent preclinical research has identified a novel small molecule, Bobcat339 hydrochloride, as a potential therapeutic agent for AN.[1][2][3] This document provides an in-depth technical guide on the link between this compound and anorexia nervosa, focusing on its mechanism of action, preclinical efficacy in animal models, and detailed experimental protocols. The core of Bobcat339's action lies in its ability to induce the degradation of Ten-Eleven Translocation 3 (TET3) protein within Agouti-related peptide (AgRP) neurons of the hypothalamus.[1][2] This action stimulates the expression of key orexigenic neuropeptides, leading to increased food intake, reduced compulsive behaviors, and amelioration of anxiety and depressive-like symptoms in a mouse model of AN.[1][2] This whitepaper consolidates the current understanding of Bobcat339, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows to support further investigation and drug development efforts in the field of eating disorders.

Introduction

Anorexia nervosa is characterized by severe food restriction, intense fear of gaining weight, and a disturbed body image.[1] The neurobiology of AN is complex and not fully understood, which has hampered the development of effective pharmacological treatments.[3] Hypothalamic AgRP neurons are critical regulators of appetite and energy homeostasis.[1] Genetic ablation of TET3 in these neurons has been shown to activate them, leading to increased food intake and anti-anxiety effects.[1] this compound has emerged as a synthetic small molecule that can pharmacologically replicate this effect.[1][2] This document serves as a comprehensive technical resource on the preclinical evidence supporting the investigation of this compound as a potential treatment for anorexia nervosa.

Mechanism of Action

This compound is a cytosine-based inhibitor of TET enzymes, with reported IC50 values of 33 μM for TET1 and 73 μM for TET2.[2] However, its therapeutic effect in the context of anorexia nervosa is primarily attributed to its ability to induce the degradation of TET3 protein, specifically in AgRP neurons.[1][2] This degradation is not due to transcriptional repression but rather protein destabilization.[1] The reduction in TET3 protein levels leads to an increased expression of Agouti-related peptide (AGRP), Neuropeptide Y (NPY), and the vesicular GABA transporter (VGAT).[1][2] These neurochemicals are potent stimulators of appetite and have been shown to have anxiolytic effects.[1]

Signaling Pathway

The proposed signaling pathway for this compound in AgRP neurons is as follows:

Caption: Proposed signaling pathway of this compound in AgRP neurons.

Preclinical Efficacy in an Animal Model of Anorexia Nervosa

The efficacy of this compound was evaluated in a well-established activity-based anorexia (ABA) mouse model.[1][2] This model mimics key symptoms of human AN, including voluntary food restriction, weight loss, and hyperactivity.[1]

Data Presentation

The following tables summarize the quantitative data from the preclinical studies.

| Parameter | Control Group | Bobcat339-Treated Group | Percentage Change |

| Body Weight | Progressive Decline | Maintained | - |

| Food Intake | Standard | Significantly Increased | - |

| Compulsive Wheel Running | Standard | Significantly Decreased | - |

| Behavioral Test | Parameter Measured | Control Group | Bobcat339-Treated Group |

| Open Field Test | Time in Center | Standard | Increased |

| Forced Swim Test | Immobility Time | Standard | Decreased |

Experimental Protocols

Activity-Based Anorexia (ABA) Mouse Model

The ABA model is used to induce anorexia-like behavior in mice.

-

Animals: Adolescent female C57BL/6 mice are typically used.

-

Housing: Mice are single-housed in cages equipped with a running wheel.

-

Acclimation: Animals are given several days to acclimate to the new housing conditions with ad libitum access to food and water.

-

Induction:

-

Following acclimation, food is restricted to a limited period each day (e.g., 2 hours).

-

Access to the running wheel remains unrestricted.

-

Body weight, food intake, and wheel running activity are monitored daily.

-

-

Endpoint: The experiment is typically continued for a set number of days or until a predetermined body weight loss is achieved.

This compound Administration

-

Compound: this compound is dissolved in a suitable vehicle (e.g., saline).

-

Dosage: The specific dosage used in the preclinical studies should be referenced from the primary literature.

-

Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies.

-

Frequency: Daily administration during the food restriction phase of the ABA model.

Behavioral Assays

This test is used to assess anxiety-like behavior and locomotor activity.

-

Apparatus: A square arena with defined central and peripheral zones.

-

Procedure:

-

The mouse is placed in the center of the arena.

-

The animal is allowed to explore freely for a set duration (e.g., 5-10 minutes).

-

An automated tracking system records parameters such as time spent in the center versus the periphery, total distance traveled, and rearing frequency.

-

-

Interpretation: An increase in the time spent in the center is indicative of reduced anxiety.

This test is used to assess depressive-like behavior.

-

Apparatus: A cylindrical container filled with water.

-

Procedure:

-

The mouse is placed in the water-filled cylinder for a set duration (e.g., 6 minutes).

-

The session is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored.

-

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Molecular and Cellular Analyses

-

Immunohistochemistry: To visualize and quantify TET3 protein expression in AgRP neurons.

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of Agrp, Npy, and Slc32a1 (VGAT) in hypothalamic tissue.

-

Western Blotting: To confirm the reduction in TET3 protein levels in response to Bobcat339 treatment.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for investigating the effects of this compound in the ABA mouse model.

Caption: Experimental workflow for preclinical evaluation of Bobcat339 HCl.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a novel therapeutic agent for anorexia nervosa. Its unique mechanism of action, targeting TET3 degradation in AgRP neurons, addresses a key neurobiological component of appetite regulation and associated mood disturbances.[1][2] Future research should focus on detailed pharmacokinetic and toxicological studies to assess the safety profile of Bobcat339. Further investigation into the long-term effects of treatment and its potential efficacy in other models of eating disorders is also warranted. Ultimately, the successful translation of these preclinical findings into clinical trials will be a critical step in determining the therapeutic value of this compound for patients suffering from anorexia nervosa.

References

Reversing Sorafenib Resistance in Hepatocellular Carcinoma: A Technical Guide to the Role of Bobcat339 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib, a multi-kinase inhibitor, has long been a first-line treatment for advanced hepatocellular carcinoma (HCC). However, the development of therapeutic resistance significantly curtails its clinical efficacy.[1] Emerging research has identified the epigenetic regulator Ten-eleven translocation 1 (TET1) as a key player in mediating this resistance. This technical guide provides an in-depth overview of the mechanism by which Bobcat339 hydrochloride, a potent TET1 inhibitor, is being investigated to overcome sorafenib resistance in liver cancer. This document details the underlying Hippo/YAP1-TET1 signaling pathway, presents quantitative data from key studies, outlines detailed experimental protocols for in vitro and in vivo research, and includes visualizations to elucidate complex biological processes and experimental workflows. A critical discussion on the reported controversy surrounding the mechanism of Bobcat339's inhibitory activity is also included to provide a balanced and comprehensive perspective for researchers in the field.

Introduction: The Challenge of Sorafenib Resistance in HCC

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. For patients with advanced HCC, the multi-kinase inhibitor sorafenib has been a standard of care. Sorafenib exerts its anti-tumor effects by targeting several signaling pathways involved in cell proliferation and angiogenesis, including the Raf/MEK/ERK pathway.[2] Despite its initial benefits, a significant number of patients develop resistance to sorafenib, leading to disease progression.[1] The mechanisms underlying this acquired resistance are complex and multifactorial, involving the activation of alternative signaling pathways and epigenetic modifications.[2]

Recent studies have pinpointed the epigenetic modifier TET1 as a crucial factor in sorafenib resistance. TET1 is highly expressed in sorafenib-resistant HCC cells.[1] This overexpression is driven by the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1). The YAP1-TET1 axis synergistically upregulates the expression of DNA repair-related genes, thereby protecting cancer cells from sorafenib-induced DNA damage and promoting their survival.[1]

This compound has emerged as a promising agent to counteract this resistance mechanism. As a potent and selective inhibitor of TET enzymes, Bobcat339 has been shown to reverse sorafenib resistance in preclinical models of HCC.[1] This guide will delve into the technical details of the research supporting the use of this compound as a potential therapeutic strategy in sorafenib-resistant liver cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effect of this compound on sorafenib-resistant HCC cells.

Table 1: In Vitro Efficacy of this compound in Sorafenib-Resistant HCC Cell Lines

| Cell Line | Treatment Group | Concentration | Outcome Measure | Result | Reference |

| Sorafenib-Resistant Huh-7 | Bobcat339 HCl | 40 µM | Inhibition of DNA Repair Gene Expression | Significant Reduction | [1] |

| Sorafenib-Resistant Huh-7 | Sorafenib + Bobcat339 HCl | 10 µM + 40 µM | DNA Damage (Comet Assay) | Increased DNA Damage | [1] |

| Sorafenib-Resistant Huh-7 | Sorafenib + Bobcat339 HCl | 10 µM + 40 µM | Apoptosis (Flow Cytometry) | Increased Apoptosis | [1] |

| Sorafenib-Resistant Hep3b | Bobcat339 HCl | 50 µM | Apoptosis (Flow Cytometry) | Increased Apoptosis | [3] |

| Sorafenib-Resistant Huh-7 | Bobcat339 HCl | 50 µM | Apoptosis (Flow Cytometry) | Increased Apoptosis | [3] |

| Sorafenib-Resistant Hep3b | Sorafenib + Bobcat339 HCl | 2 µM + 50 µM | Cell Proliferation | Significant Inhibition | [3] |

| Sorafenib-Resistant Huh-7 | Sorafenib + Bobcat339 HCl | 2 µM + 50 µM | Cell Proliferation | Significant Inhibition | [3] |

Table 2: In Vivo Efficacy of this compound in Sorafenib-Resistant HCC Xenograft Models

| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Reference |

| Nude Mice with Sorafenib-Resistant Huh-7 Xenografts | Sorafenib + Bobcat339 HCl | Specific dosages not detailed in abstract | Tumor Eradication | Synergistic Effect | [1] |

| Nude Mice with HuH-7 Xenografts | Sorafenib | 40 mg/kg, p.o. daily | Tumor Growth Inhibition | 40% Reduction | [4] |

Note: Detailed quantitative in vivo data for this compound treatment from the primary study is limited in the abstract. Further review of the full publication is recommended for specific tumor volume and weight measurements.

Signaling Pathway and Mechanism of Action

The primary mechanism by which this compound reverses sorafenib resistance in HCC involves the inhibition of the TET1 enzyme, a key component of the Hippo/YAP1 signaling pathway.

References

Methodological & Application

Protocol for using Bobcat339 hydrochloride in cell culture experiments.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of Ten-eleven translocation (TET) enzymes.[1][2][3] TET enzymes (TET1, TET2, TET3) are critical regulators of DNA methylation, catalyzing the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms.[4] This process is a key step in active DNA demethylation, playing a crucial role in gene regulation and cellular differentiation. Bobcat339 inhibits TET1 and TET2, thereby reducing global 5hmC levels and serving as a valuable tool for studying epigenetic mechanisms.[1][2] Recent studies indicate that the inhibitory activity of some Bobcat339 preparations is mediated or enhanced by contaminating Copper(II) (Cu(II)).[4][5] Researchers should be aware of this and ensure rigorous purification and characterization of the compound before biological evaluation.[4]

Mechanism of Action

Bobcat339 directly targets the active site of TET enzymes.[6] Computational docking studies suggest it binds to the cytosine binding site, forming hydrogen bonds with key residues and effectively blocking the access of the natural substrate, 5mC.[6] This inhibition prevents the conversion of 5mC to 5hmC, leading to a measurable decrease in global 5hmC levels within cells.[2][7]

Quantitative Data

The following table summarizes the inhibitory activity of Bobcat339 against TET enzymes. Note that values may vary depending on the purity of the compound, particularly its copper content.[4]

| Target Enzyme | IC50 (in vitro) | Cell Line Example | Effective Concentration & Duration | Observed Effect |

| TET1 | 33 µM | HT-22 | 10 µM; 24 hours | Significant reduction in global 5hmC levels.[1][2] |

| TET2 | 73 µM | SH-SY5Y | 3 µM; 12 hours (pre-incubation) | Protection from neurotoxin damage.[3] |

| SARS-CoV-2 nsp14 MTase | 21.6 µM | Huh7 | 28.4 µM (EC50) | Reduction of SARS-CoV-2 replication.[8] |

Signaling Pathway Diagram

The diagram below illustrates the role of TET enzymes in the DNA demethylation pathway and the inhibitory action of Bobcat339.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Buy Bobcat339 (EVT-263534) [evitachem.com]

- 7. BOBCAT339 | TET enzyme inhibitor | CAS 2280037-51-4 | Buy BOBCAT339 from Supplier InvivoChem [invivochem.com]

- 8. Bobcat339 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Determining the Optimal Working Concentration of Bobcat339 Hydrochloride for Neurons: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of Bobcat339 hydrochloride for neuronal studies. This document includes detailed experimental protocols, data presentation guidelines, and visual aids to facilitate experimental design and execution.

Introduction

This compound has been identified as an inhibitor of the Ten-eleven translocation (TET) enzymes, with reported IC50 values of 33 µM for TET1 and 73 µM for TET2.[1] These enzymes play a crucial role in DNA demethylation, a key epigenetic mechanism. However, it is critical to note that recent studies have demonstrated that the TET inhibitory activity of Bobcat339 may be mediated by contaminating Copper(II).[2][3][4] Preparations of Bobcat339 without copper contamination have shown minimal to no inhibition of TET enzymes at previously reported effective concentrations.[2][3] Therefore, researchers must consider the purity of their this compound and the potential role of copper in their experimental outcomes.

This guide provides a systematic approach to determine the optimal concentration of this compound for neuronal applications, taking into account both potential direct effects and those mediated by copper. The following protocols will enable researchers to assess cytotoxicity, and determine a suitable concentration range for functional assays.

I. Data Presentation: Summary of Key Parameters

Effective dose-determination experiments require careful documentation and analysis of quantitative data. The following table structure is recommended for summarizing experimental results, allowing for clear comparison across different concentrations and conditions.

Table 1: Cytotoxicity of this compound on Primary Neurons

| Concentration (µM) | Cell Viability (%) | Neurite Outgrowth (relative to control) | Apoptotic Cells (%) | Notes (e.g., morphological changes) |

| 0 (Control) | 100 | 1.0 | ||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| 200 |

Table 2: Dose-Response of this compound on a Functional Neuronal Assay

| Concentration (µM) | Functional Readout (e.g., specific protein expression, ion channel activity) | Target Engagement (e.g., 5-hmC levels) | Statistical Significance (p-value) |

| 0 (Control) | |||

| (Concentration 1) | |||

| (Concentration 2) | |||

| (Concentration 3) | |||

| (Concentration 4) | |||

| (Concentration 5) |

II. Experimental Protocols

The following protocols provide a step-by-step guide for determining the optimal working concentration of this compound in neuronal cultures. It is recommended to use primary neurons for these assays to ensure physiological relevance.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in sterile culture medium to the desired final concentrations.

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol aims to determine the concentration range of this compound that is non-toxic to neurons.

-

Cell Plating: Plate primary neurons in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and culture for at least 7 days to allow for maturation.[5]

-

Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 200 µM.

-

Incubation: Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Incubate the plate for 24-48 hours.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

-

Incubate for 12-18 hours at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the drug concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Neurite Outgrowth Assay

This assay assesses for more subtle, non-lethal effects of the compound on neuronal morphology.

-

Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 2.

-

Imaging: After the 24-48 hour incubation period, fix the cells with 4% paraformaldehyde. Stain the neurons with a neuronal marker such as β-III tubulin.

-

Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated software to quantify neurite length and branching.

-

Data Analysis: Normalize the neurite outgrowth data to the untreated control.

III. Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of this compound.

Caption: The TET enzyme-mediated DNA demethylation pathway and the inhibitory point of Bobcat339 in the presence of Copper(II).

Caption: A streamlined workflow for determining the optimal working concentration of this compound for neuronal applications.

Determining the optimal working concentration of any compound is a critical first step in ensuring reliable and reproducible experimental results. For this compound, this process is complicated by the potential for copper contamination to be the primary driver of its reported TET inhibitory activity. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can systematically establish a suitable concentration range for their specific neuronal model and experimental question, while remaining mindful of the compound's unique properties. This rigorous approach will ultimately lead to more robust and meaningful scientific findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Bobcat339 Hydrochloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, with reported IC50 values of 33 µM and 73 µM for TET1 and TET2, respectively[1][2][3]. These enzymes play a crucial role in DNA demethylation and epigenetic regulation. As such, this compound is a valuable tool for research in epigenetics, gene transcription, and the development of new therapeutic agents[1][2]. It is important to note that recent studies have indicated that the inhibitory activity of Bobcat339 on TET enzymes may be mediated by contaminating Copper(II)[4]. Researchers should be aware of this potential and consider the purity of their compound.

This document provides detailed protocols for the proper dissolution of this compound for various research applications, ensuring optimal performance and reproducibility of experimental results.

Data Presentation: Solubility of this compound

Quantitative data from various sources regarding the solubility of Bobcat339 and its hydrochloride salt are summarized in the table below for easy comparison.

| Solvent/System | Concentration | Notes |

| For In Vitro Use | ||

| DMSO | 125 mg/mL (374.03 mM) | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic[1]. |

| DMSO | ~1 mg/mL | - |

| DMSO | 29.77 mg/mL (100 mM) | - |

| Ethanol | 1.49 mg/mL (5 mM) | - |

| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | Prepare by first dissolving in DMSO, then diluting with PBS. Aqueous solutions are not recommended for storage for more than one day[5]. |

| For In Vivo Use | ||

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (6.22 mM) | Results in a clear solution[1]. |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.22 mM) | Results in a clear solution[1]. |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.22 mM) | Results in a clear solution[1]. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers or cell culture media.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle heating may also aid dissolution, but avoid excessive temperatures to prevent degradation[1].

-

-

Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage[2][6].

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS) or desired cell culture medium

-

Sterile tubes

Procedure:

-

Pre-warming: Warm the cell culture medium or PBS to 37°C.

-

Dilution:

-

For maximum solubility in aqueous buffers, first dissolve Bobcat339 in DMSO and then dilute with the aqueous buffer of choice[5].

-

Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentration.

-

Important: To avoid precipitation, do not add a large volume of the aqueous buffer directly to the concentrated DMSO stock. Instead, add the DMSO stock to the larger volume of aqueous buffer while gently mixing.

-

-

Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions for more than one day[5].

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol provides an example of how to prepare a formulation suitable for animal administration.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL)[1].

-

Vehicle Preparation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Formulation: This will yield a clear solution with a this compound concentration of ≥ 2.08 mg/mL[1]. The final formulation should be prepared fresh before each use.

Visualizations

Experimental Workflow for Dissolving this compound

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of TET Enzyme Inhibition

Caption: Inhibition of TET enzyme by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medkoo.com [medkoo.com]

Application Notes and Protocols for Treating HT-22 Cells with Bobcat339 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HT-22 cell line, an immortalized murine hippocampal neuronal line, is a widely used in vitro model for studying the molecular mechanisms of neurodegeneration and neuroprotection.[1] These cells are particularly useful for investigating oxidative stress-induced cell death as they lack ionotropic glutamate receptors.[1][2] Bobcat339 hydrochloride is a selective, cytosine-based inhibitor of the Ten-eleven translocation (TET) family of enzymes.[3][4][5] TET enzymes play a crucial role in epigenetics by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of DNA demethylation.[6] By inhibiting TET enzymes, Bobcat339 allows researchers to probe the functional consequences of reduced 5hmC levels in various biological processes.

These application notes provide a comprehensive guide for the treatment of HT-22 cells with this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

Bobcat339 acts as a competitive inhibitor of TET1 and TET2 enzymes. Its proposed mechanism involves the 5-chlorocytosine headgroup of the molecule binding directly to the enzyme's active site in a manner that mimics the natural substrate, 5mC.[5][7] The 3-biphenyl group is believed to make additional hydrophobic contacts within the binding pocket, stabilizing the interaction.[5] This binding physically obstructs the enzyme from catalyzing the oxidation of 5mC, leading to a global reduction in 5hmC levels within the cell.[5]

Critical Note: A 2022 study has suggested that the inhibitory activity of Bobcat339 is not inherent to the molecule itself but is mediated by contaminating Copper (II) (Cu(II)).[6] The study found that independently synthesized, pure Bobcat339 had minimal inhibitory activity, while the activity of commercial preparations was directly correlated with their Cu(II) content.[6] Researchers should be aware of this finding when interpreting their results and may consider including appropriate controls related to Cu(II).

Data Presentation: Quantitative Effects of Bobcat339

The following table summarizes the key quantitative data reported for Bobcat339.

| Parameter | Target Enzyme/Cell Line | Value | Remarks | Source |

| IC₅₀ | TET1 | 33 µM | In vitro enzyme inhibition assay. | [4][5] |

| IC₅₀ | TET2 | 73 µM | In vitro enzyme inhibition assay. | [4][5] |

| Effective Concentration | HT-22 Cells | 10 µM | Significantly reduces global 5hmC levels after 24 hours of treatment. | [3][5] |

| Effective Concentration | DIPG Cells | 10-50 µM | Suppresses proliferation and induces apoptosis. | [8] |

Experimental Protocols

This protocol outlines the standard procedure for maintaining HT-22 cell cultures.

-

Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, 4.5 g/L Glucose, and 1.5 g/L NaHCO₃.[1]

-

Cell Thawing: Thaw cryopreserved HT-22 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge to pellet the cells.

-

Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Subculturing: HT-22 cells are adherent and have a doubling time of approximately 15 hours.[1] When cells reach 80-90% confluency, aspirate the medium, wash once with Phosphate-Buffered Saline (PBS), and detach using a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA). Resuspend the detached cells in complete growth medium and passage at a ratio of 1:3 to 1:6.[1]

This protocol describes the treatment of HT-22 cells to assess the effect of Bobcat339 on 5hmC levels.

-

Cell Seeding: Seed HT-22 cells in the desired culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO). A typical stock concentration is 10 mM.

-

Treatment: Dilute the Bobcat339 stock solution in complete growth medium to the desired final concentration. A concentration of 10 µM has been shown to be effective.[5] Also, prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

-

Incubation: Aspirate the old medium from the cells and replace it with the Bobcat339-containing medium or the vehicle control medium.

-

Duration: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[5]

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., DNA extraction for 5hmC analysis, protein extraction for western blotting, or cell viability assays).

This protocol outlines a general method for measuring changes in global 5hmC levels following treatment.

-

DNA Extraction: After treating HT-22 cells with Bobcat339 or a vehicle control for 24 hours, harvest the cells. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

-

5hmC Detection: Use a 5hmC-specific antibody-based detection method, such as a colorimetric ELISA-like assay (e.g., Global 5-hmC Quantification Kit).[5]

-

Procedure: Follow the manufacturer's protocol for the chosen kit. Typically, this involves binding a standardized amount of DNA to the wells of a microplate, probing with a 5hmC-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, and finally adding a colorimetric substrate.

-

Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of 5hmC relative to the total DNA input and compare the levels between Bobcat339-treated and vehicle-treated samples.

Visualizations

Caption: Proposed mechanism of Bobcat339 competitive inhibition of TET enzymes.

Caption: Workflow for treating HT-22 cells and analyzing 5hmC levels.

References